molecular formula C8H10N2O B138342 2-Amino-N-methylbenzamide CAS No. 4141-08-6

2-Amino-N-methylbenzamide

Cat. No. B138342
CAS RN: 4141-08-6
M. Wt: 150.18 g/mol
InChI Key: KIMWOULVHFLJIU-UHFFFAOYSA-N
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Description

2-Amino-N-methylbenzamide is a white solid . It is a plant safening agent selected from auxins, auxin precursors, metabolites or derivatives, and acetaminophen or a derivative . It is used in the synthesis of certain anthranilamide compounds that are of interest as insecticides .


Molecular Structure Analysis

The molecular formula of 2-Amino-N-methylbenzamide is C8H10N2O . Its InChI code is 1S/C8H10N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-N-methylbenzamide are not detailed in the search results, it is mentioned that it is used in the synthesis of certain anthranilamide compounds .


Physical And Chemical Properties Analysis

2-Amino-N-methylbenzamide is a white to gray to brown powder or crystal . It has a melting point of 75 °C . It is slightly soluble in water, and soluble in many organic solvents .

Scientific Research Applications

Thermal Stability Studies

Research on the thermal stability of derivatives like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) provides valuable data on activation energy, initial decomposition temperature, and heat release, which are critical for safety assessments in pharmaceutical development .

Scientific Research Supplies

2-Amino-N-methylbenzamide is available through scientific research supply companies like MilliporeSigma, indicating its widespread use in various research applications across different fields of study .

Molecular Weight Calculation

The compound’s molecular weight (150.1778 g/mol) is essential for stoichiometric calculations in chemical reactions, which is fundamental in both research and industrial applications .

Computational Chemistry

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize compounds like 2-Amino-N-methylbenzamide for simulation visualizations, aiding in computational studies of molecular dynamics and interactions .

Safety and Hazards

2-Amino-N-methylbenzamide is classified as harmful if swallowed and suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all safety precautions should be read and understood .

properties

IUPAC Name

2-amino-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMWOULVHFLJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308703
Record name 2-Amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-methylbenzamide

CAS RN

4141-08-6
Record name 4141-08-6
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Record name 2-Amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N-methylbenzamide
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Synthesis routes and methods I

Procedure details

To a suspension of 16.3 g (100 mmol) of isatoic anhydride in 100 mL of H2O is added portionwise 100 mL of 2N methylamine-tetrahydrofuran solution (200 mmol) at room temperature. The reaction mixture is stirred for 1 hour and then extracted with AcOEt. The organic layer is washed with H2O and brine, dried over Na2SO4, and concentrated under reduced pressure to give 13.79 g of desired product, 2-amino-N-methyl-benzamide (92 mmol, 92%) as colorless solid.
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
methylamine tetrahydrofuran
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Isatoic anhydride (10 g, 61.3 mmol) was suspended in tetrahydrofuran (200 ml) and treated dropwise with methylamine in methanol (40%, 10 mL) with stirring. After stirring at room temperature for 16 hours, the solvent was distilled off under reduced pressure to afford the product 2-amino-N-methylbenzamide (9 g, yield 97.8%). 1H NMR (400 MHz, CDCl3) δ ppm 7.14-7.32 (m, 2H), 6.60-6.72 (m, 2H), 6.05 (br s, 1H), 2.97 (d, 3H, J=5.0 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Isatoic anhydride (10.0 g) was suspended in tetrahydrofuran (200 ml) and treated dropwise with 40% solution of methylamine in methanol (10.0 ml) with stirring. After stirring at room temperature for 16 hours, the solvent was distilled off under reduced pressure to give the title compound (10.3 g, about 100%). Melting point: 78.0 to 79.0° C. (recrystallized from ethyl acetate-n-hexane).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Amino-N-methylbenzamide in the synthesis of Balaglitazone?

A: 2-Amino-N-methylbenzamide serves as a crucial building block in the synthesis of Balaglitazone. [] The synthesis begins with 1H-benzo[d]oxazine-2,4-dione reacting with methylamine to yield 2-Amino-N-methylbenzamide. This compound then undergoes a series of reactions, including cyclization, etherification, Knoevenagel reaction, and catalytic hydrogenation, ultimately leading to the formation of Balaglitazone.

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